molecular formula C12H12F3NO2 B13000027 (R)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid

(R)-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B13000027
M. Wt: 259.22 g/mol
InChI Key: MQYUXSXWOJOWDQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid derivative. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized via the ring contraction of piperidine derivatives . The trifluoromethyl group is introduced through fluorination reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield . This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(Pyrrolidin-2-yl)-2-(trifluoromethyl)benzoic acid is unique due to the combination of the pyrrolidine ring, trifluoromethyl group, and benzoic acid moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

4-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)9-6-7(10-2-1-5-16-10)3-4-8(9)11(17)18/h3-4,6,10,16H,1-2,5H2,(H,17,18)/t10-/m1/s1

InChI Key

MQYUXSXWOJOWDQ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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